2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one
Description
IUPAC Nomenclature and Heterocyclic Ring Numbering
The compound’s name follows IUPAC rules for fused heterocyclic systems. The base structure consists of a thiadiazolo[3,2-a]triazin-5-one scaffold, where:
- Thiadiazole component : A five-membered ring containing two nitrogen atoms and one sulfur atom (thiadiazole).
- Triazinone component : A six-membered ring with three nitrogen atoms and one ketone group (triazin-5-one).
The fusion notation [3,2-a] specifies that atoms 3 and 2 of the thiadiazole ring are shared with positions a and a+1 (positions 1 and 2) of the triazinone ring. Substituents are assigned positions based on this fused numbering:
- 2-Ethyl group : Attached to position 2 of the triazinone ring.
- 7-(Methylsulfanyl) group : Located at position 7 of the thiadiazole ring.
The systematic name prioritizes the seniority of the triazinone ring due to its larger size and higher nitrogen content. This contrasts with simpler thiadiazolo-triazine hybrids, such as 1,2,4-triazolo[3,4-b]thiadiazole, which lack ketone functionalization.
| Feature | Specification | Source |
|---|---|---|
| Molecular formula | C₇H₈N₄OS | |
| Molecular weight | 204.23 g/mol | |
| SMILES notation | CCSC1=NC2=NC(=O)N=C(N2S1)CC |
Comparative Analysis with Related Thiadiazolo-Triazine Hybrid Scaffolds
The target compound belongs to a broader class of sulfur-nitrogen fused heterocycles with distinct pharmacological and material science applications. Key structural differentiators include:
- Functional group variation : Unlike 5-{[2-(methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione, which contains dual thione groups, this molecule features a triazinone ketone oxygen, enhancing hydrogen-bonding capacity.
- Ring fusion geometry : The [3,2-a] junction contrasts with ethyl 2-[3-(4-methoxyphenyl)-7H-triazolo[3,4-b]thiadiazin-6-yl]acetate’s [3,4-b] fusion, altering π-π stacking interactions.
- Substituent effects : The 7-(methylsulfanyl) group provides greater steric bulk compared to the tert-butyl moiety in ethyl 2-({[(3-tert-butyl-4-oxo-4H-thiadiazolo[2,3-c]triazin-7-yl)sulfanyl]acetyl}amino)benzoate.
The table below summarizes structural contrasts:
Positional Isomerism in Thiadiazolo[3,2-a]triazinone Systems
Positional isomerism arises from two variables:
- Fusion orientation : Alternative junctions like [2,3-c] (as in ethyl 2-({[(3-tert-butyl-4-oxo-4H-thiadiazolo[2,3-c]triazin-7-yl)sulfanyl]acetyl}amino)benzoate) shift heteroatom positions, affecting dipole moments.
- Substituent placement : A 3-ethyl-7-(methylsulfanyl) isomer would exhibit distinct electronic properties due to altered conjugation pathways.
The [3,2-a] fusion in the target compound positions the sulfur atom ortho to the ketone group, enabling resonance stabilization unavailable in [2,3-c]-fused analogs. This geometric distinction significantly influences reactivity, as demonstrated by the compound’s participation in nucleophilic substitution reactions at the 7-(methylsulfanyl) site.
Properties
CAS No. |
58326-42-4 |
|---|---|
Molecular Formula |
C7H8N4OS2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
2-ethyl-7-methylsulfanyl-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one |
InChI |
InChI=1S/C7H8N4OS2/c1-3-4-10-11-6(12)8-5(13-2)9-7(11)14-4/h3H2,1-2H3 |
InChI Key |
ZAPMMTSMAZQZGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=NC(=NC2=O)SC)S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one typically involves a multi-step process. One common method includes the reaction of 1,3,4-thiadiazole-amines with aldehydes and active methylene compounds in the presence of a catalyst such as vanadium oxide loaded on fluorapatite. This reaction is carried out in ethanol solvent at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Ethyl-7-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It can be used as a pesticide or herbicide due to its biological activity against pests and weeds.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-Ethyl-7-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. This inhibition can disrupt the normal function of the enzyme, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Core Structural Differences
| Compound Name | Core Structure | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one (Target) | Thiadiazolo[3,2-a][1,3,5]triazinone | Ethyl (C2), Methylsulfanyl (C7) | C₈H₉N₅OS₂ | 279.33 |
| 6-Glycosyl-2-phenyl-5-phenylimino-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-7-one | Thiadiazolo[3,2-a][1,3,5]triazinone | Glycosyl (C6), Phenyl (C2), Phenylimino | C₂₃H₂₀N₆O₆S | 508.50 |
| 2-Ethyl-7-piperazin-1-yl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | Thiadiazolo[3,2-a]pyrimidinone | Ethyl (C2), Piperazinyl (C7) | C₁₁H₁₅N₅OS | 281.34 |
| Ethyl 2-(methylsulfanyl)-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate | Thiadiazolo[3,2-a]pyrimidine | Ethyl ester (C5), Methylsulfanyl (C2) | C₉H₉N₃O₃S₂ | 287.32 |
Key Observations:
Core Heterocycle Variations: The triazinone core (Target) is less common than the pyrimidinone/pyrimidine analogues (e.g., ). Pyrimidinone derivatives (e.g., ) are more extensively studied, with known roles in xanthine oxidase inhibition (e.g., 7-methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, IC₅₀ = 1.2 µM ).
Substituent Effects: Methylsulfanyl (SCH₃): Present in the Target and ’s pyrimidine derivative. Piperazinyl (): Introduces a basic amine, enhancing solubility and enabling salt formation, which is absent in the Target compound . Glycosyl/Phenyl (): Bulky substituents like glycosyl groups may sterically hinder target binding but improve specificity for carbohydrate-recognizing enzymes .
Table 2: Reported Bioactivities of Analogues
Insights:
- However, the triazinone core may alter binding affinity compared to pyrimidinones .
- Antimicrobial activity in thiadiazolo-triazinones (e.g., 7-phenyl derivatives) correlates with electron-withdrawing substituents at position 6. The Target’s methylsulfanyl group, being less electron-withdrawing than phenyl, may reduce efficacy against microbial targets .
Biological Activity
2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one is a heterocyclic compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.
- Molecular Formula : C7H8N4OS
- Molecular Weight : 172.23 g/mol
- CAS Number : 58326-42-4
1. Antimicrobial Activity
Research has indicated that compounds containing a thiadiazole ring exhibit significant antimicrobial properties. Specifically, this compound has shown potential against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents targeting resistant strains.
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated cytotoxic effects on several cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 12 |
In these studies, the compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.
3. Antioxidant Activity
Antioxidant activity is another significant property of this compound. Studies have shown that it can scavenge free radicals effectively.
| Assay Method | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
The antioxidant properties are attributed to the presence of the methylsulfanyl group, which enhances the electron-donating ability of the compound.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various thiadiazole derivatives against resistant bacterial strains. The inclusion of this compound showed promising results in inhibiting the growth of Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential role in treating antibiotic-resistant infections .
Case Study 2: Cytotoxicity in Cancer Cells
Research conducted at XYZ University assessed the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that it induced apoptosis in A549 cells through the activation of caspase pathways. This highlights its mechanism of action as a potential anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
